molecular formula C16H15NO2S B10874764 S-[2-(diphenylamino)-2-oxoethyl] ethanethioate

S-[2-(diphenylamino)-2-oxoethyl] ethanethioate

Cat. No.: B10874764
M. Wt: 285.4 g/mol
InChI Key: WOWFAWGUXBBQGC-UHFFFAOYSA-N
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Description

S-[2-(diphenylamino)-2-oxoethyl] ethanethioate: is an organic compound that features a thioester linkage, which combines a carbonyl group with a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(diphenylamino)-2-oxoethyl] ethanethioate typically involves the reaction of thiirane with phenyl acetate . This reaction is carried out under controlled conditions to ensure the formation of the desired thioester linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: S-[2-(diphenylamino)-2-oxoethyl] ethanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thioester can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thioesters with different substituents.

Mechanism of Action

The mechanism by which S-[2-(diphenylamino)-2-oxoethyl] ethanethioate exerts its effects involves its interaction with various molecular targets. The thioester linkage is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: S-[2-(diphenylamino)-2-oxoethyl] ethanethioate is unique due to its combination of a diphenylamino group and a thioester linkage.

Properties

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

S-[2-oxo-2-(N-phenylanilino)ethyl] ethanethioate

InChI

InChI=1S/C16H15NO2S/c1-13(18)20-12-16(19)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3

InChI Key

WOWFAWGUXBBQGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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